molecular formula C19H21N3O3S B14103867 6-methoxy-3-{2-[(2Z)-2-(4-methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one

6-methoxy-3-{2-[(2Z)-2-(4-methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No.: B14103867
M. Wt: 371.5 g/mol
InChI Key: QMERJHJNBUXNIK-MTJSOVHGSA-N
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Description

6-methoxy-3-{2-[(2Z)-2-(4-methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that features a chromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-{2-[(2Z)-2-(4-methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the thiazole and hydrazone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-{2-[(2Z)-2-(4-methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

6-methoxy-3-{2-[(2Z)-2-(4-methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-methoxy-3-{2-[(2Z)-2-(4-methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-3-{2-[(2Z)-2-(4-methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one is unique due to its combination of a chromenone core with thiazole and hydrazone moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

6-methoxy-3-[2-[(2Z)-2-(4-methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C19H21N3O3S/c1-11(2)7-12(3)21-22-19-20-16(10-26-19)15-9-13-8-14(24-4)5-6-17(13)25-18(15)23/h5-6,8-11H,7H2,1-4H3,(H,20,22)/b21-12-

InChI Key

QMERJHJNBUXNIK-MTJSOVHGSA-N

Isomeric SMILES

CC(C)C/C(=N\NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)OC)OC2=O)/C

Canonical SMILES

CC(C)CC(=NNC1=NC(=CS1)C2=CC3=C(C=CC(=C3)OC)OC2=O)C

Origin of Product

United States

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